Benzyl[1-(2-methoxyphenyl)propan-2-yl]amine
Description
Properties
IUPAC Name |
N-benzyl-1-(2-methoxyphenyl)propan-2-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21NO/c1-14(18-13-15-8-4-3-5-9-15)12-16-10-6-7-11-17(16)19-2/h3-11,14,18H,12-13H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DXRDGZFKNHRXPM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=CC=CC=C1OC)NCC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
Benzyl[1-(2-methoxyphenyl)propan-2-yl]amine can be synthesized through a multi-step process. One common method involves the reaction of benzylamine with 1-(2-methoxyphenyl)propan-2-one in the presence of a reducing agent such as sodium borohydride. The reaction is typically carried out in an organic solvent like ethanol under reflux conditions .
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. Catalysts such as palladium on carbon (Pd/C) can be employed to facilitate the hydrogenation step, ensuring efficient conversion of the starting materials to the desired product .
Chemical Reactions Analysis
Types of Reactions
Benzyl[1-(2-methoxyphenyl)propan-2-yl]amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas (H2) in the presence of a catalyst such as palladium on carbon (Pd/C) to yield the corresponding amine.
Substitution: Nucleophilic substitution reactions can occur with halogenated compounds, leading to the formation of new carbon-nitrogen bonds.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Hydrogen gas (H2), palladium on carbon (Pd/C)
Substitution: Halogenated compounds, nucleophiles
Major Products Formed
Oxidation: Ketones, carboxylic acids
Reduction: Amines
Substitution: New carbon-nitrogen bonded compounds
Scientific Research Applications
Benzyl[1-(2-methoxyphenyl)propan-2-yl]amine has several scientific research applications:
Chemistry: Used as an intermediate in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Mechanism of Action
The mechanism of action of Benzyl[1-(2-methoxyphenyl)propan-2-yl]amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects .
Comparison with Similar Compounds
Chemical Identity :
Structural Features :
- A propan-2-amine backbone substituted with a 2-methoxyphenyl group at the C1 position and a benzyl group at the amine nitrogen.
- The 2-methoxy substitution on the phenyl ring introduces steric and electronic effects distinct from para-substituted analogs.
Comparison with Similar Compounds
Positional Isomers: Methoxy Substitution
Key Findings :
- Electronic Effects : The 2-methoxy group in the target compound creates ortho-directing effects in aromatic reactions, whereas 4-methoxy analogs (e.g., Entry 6b in ) may exhibit enhanced resonance stabilization .
- Steric Effects : The propan-2-amine branching in the target compound introduces chirality, unlike linear propan-1-amine derivatives () .
Substituent Variations: Aromatic vs. Aliphatic Groups
Key Findings :
Structural Analogs with Modified Backbones
Key Findings :
- Chirality: The propan-2-amine backbone in the target compound introduces stereochemical complexity absent in linear analogs like 2-Amino-1-(2-methoxyphenyl)propane .
- Heterocyclic Effects : Benzofuran-containing analogs () exhibit altered electronic profiles due to oxygen heteroatoms, influencing receptor binding .
Biological Activity
Benzyl[1-(2-methoxyphenyl)propan-2-yl]amine is an organic compound that has garnered attention for its potential biological activities, particularly in medicinal chemistry. This article delves into its biochemical properties, mechanisms of action, and relevant research findings.
This compound is classified as a secondary amine and an aromatic compound due to the presence of benzene rings in its structure. Its molecular formula is characterized by a benzyl group attached to a 1-(2-methoxyphenyl)propan-2-yl group, which contributes to its unique biological properties. The compound can be synthesized through multi-step reactions involving various reagents and catalysts, optimizing yield and purity for research applications .
The biological activity of this compound primarily involves its interaction with specific molecular targets within biological systems.
- Enzyme Interaction : The compound has been shown to interact with enzymes such as monoamine oxidase (MAO), which plays a crucial role in neurotransmitter metabolism. Inhibition of MAO can lead to increased levels of neurotransmitters, potentially affecting mood and cognitive functions .
- Cell Signaling Pathways : It modulates various cell signaling pathways, including the STAT3 pathway, which is essential for cell growth and apoptosis. This modulation can influence cellular responses to stress and inflammation .
Biological Activities
Research indicates that this compound exhibits several notable biological activities:
Antimicrobial Properties
The compound has been investigated for its antimicrobial effects against various pathogens. Preliminary studies suggest that it may inhibit the growth of certain bacteria and fungi, making it a candidate for further exploration in antimicrobial drug development .
Anti-inflammatory Effects
This compound has shown potential anti-inflammatory properties by inhibiting enzymes involved in inflammatory pathways. This suggests its applicability in treating conditions characterized by chronic inflammation .
Cytotoxicity Studies
In vitro studies have demonstrated varying degrees of cytotoxicity against different cancer cell lines. For instance, it exhibited selective toxicity towards T-lymphoblastic cell lines while showing minimal effects on non-cancerous cells .
| Cell Line | IC50 (µM) |
|---|---|
| CCRF-CEM | 9 |
| MOLT-4 | 10 |
| HeLa S3 | >10 |
| HepG2 | >10 |
Case Studies and Research Findings
- Study on Enzyme Inhibition : A study reported that this compound effectively inhibited MAO activity in vitro, leading to increased serotonin levels in neuronal cultures. This finding supports its potential use in treating mood disorders .
- Cytotoxicity Assessment : In another study, the compound was screened against multiple cancer cell lines, revealing significant cytotoxic effects specifically on T-cell lines with low nanomolar IC50 values. This selectivity indicates its potential as a targeted cancer therapeutic agent .
- Anti-inflammatory Evaluation : Research evaluating the anti-inflammatory effects of this compound demonstrated a reduction in pro-inflammatory cytokine production in vitro, suggesting a mechanism through which it may alleviate inflammatory diseases .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
